Dexoxadrol
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Overview
Description
Dexoxadrol, also known as Dioxadrol, is a dissociative anaesthetic drug that functions as an NMDA (N-methyl-D-aspartate) receptor antagonist. It produces effects similar to those of phencyclidine (PCP) in animals. Initially developed as an analgesic for human use, its development was discontinued due to side effects such as nightmares and hallucinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexoxadrol involves several key steps. One of the primary methods includes a hetero-Diels–Alder reaction of a dioxolane-derived imine with Danishefsky’s diene. This reaction is followed by the replacement of the p-methoxybenzyl protective group with a Cbz (carbobenzyloxy) group. All possible diastereomers are synthesized to ensure the desired configuration .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its discontinued development for human use. the synthetic routes mentioned above can be scaled up for industrial purposes, involving standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions: Dexoxadrol primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify its functional groups, leading to different analogues .
Scientific Research Applications
Dexoxadrol has been extensively studied for its pharmacological properties, particularly its role as an NMDA receptor antagonist. Its applications in scientific research include:
Chemistry: Used as a reference compound for studying the structure-activity relationships of NMDA receptor antagonists.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Explored for its potential analgesic properties, although its development was halted due to adverse effects.
Industry: Limited industrial applications due to its discontinued development, but it serves as a model compound for designing new NMDA receptor antagonists
Mechanism of Action
Dexoxadrol exerts its effects by binding to the NMDA receptor, a type of glutamate receptor in the central nervous system. By acting as an antagonist, it inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. This mechanism is similar to that of other dissociative anaesthetics like ketamine and PCP. The inhibition of NMDA receptors results in altered sensory perception, analgesia, and dissociation .
Comparison with Similar Compounds
Etoxadrol: Another NMDA receptor antagonist with similar pharmacological properties.
Ketamine: A widely used dissociative anaesthetic with a similar mechanism of action.
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, similar to Dexoxadrol.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a dioxolane ring and a piperidine moiety. This structure contributes to its high affinity for the NMDA receptor and its potent dissociative effects. its adverse side effects, such as hallucinations and nightmares, have limited its clinical use .
Properties
... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |
CAS No. |
4741-41-7 |
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1 |
InChI Key |
HGKAMARNFGKMLC-GGYWPGCISA-N |
Isomeric SMILES |
C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
4741-41-7 | |
Related CAS |
23257-58-1 (hydrochloride) |
solubility |
In water, 19.2 mg/L at 25 °C (est) |
Synonyms |
d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane dexoxadrol dexoxadrol hydrochloride |
vapor_pressure |
8.26X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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